The synthesis of PY-60 can be approached through various methods, primarily focusing on terpene biosynthesis pathways. One common method involves the use of enzymatic reactions that facilitate the construction of its tetracyclic structure. This process typically includes:
The technical aspects of synthesizing PY-60 involve controlling reaction conditions such as temperature, pH, and substrate concentrations to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized compound.
PY-60 possesses a complex molecular structure characterized by a tetracyclic ring system. The structure can be represented by its molecular formula, which includes several functional groups that influence its reactivity and interactions with biological systems.
The molecular weight of PY-60 is approximately 250 g/mol, and its structural representation includes specific stereochemistry that is crucial for its biological activity. The presence of methoxy and vinyl groups plays a significant role in defining its chemical behavior.
PY-60 undergoes various chemical reactions typical of terpenes, including:
The reaction mechanisms often involve carbocation intermediates, particularly during electrophilic additions. Understanding these mechanisms is essential for predicting the behavior of PY-60 in synthetic applications.
The mechanism of action for PY-60 primarily revolves around its interactions with biological targets. It is believed to exert its effects through:
Research indicates that compounds similar to PY-60 demonstrate anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications.
PY-60 is typically a colorless or pale yellow liquid with a characteristic odor. Its solubility varies depending on the solvent used, with better solubility observed in organic solvents compared to water.
The chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of functional groups characteristic of pimarane-type compounds, aiding in structural elucidation.
PY-60 has garnered attention for its potential applications in:
PY-60 (chemical name: 5-Phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide) is a small molecule activator of the transcriptional coactivator Yes-associated protein (YAP) that exerts its biological effects through direct interaction with Annexin A2 (ANXA2). This calcium-dependent phospholipid-binding protein serves as a critical regulatory node within the Hippo signaling cascade, which governs organ size, tissue regeneration, and cellular proliferation. PY-60 binds ANXA2 with high specificity, exhibiting a dissociation constant (Kd) of 1.4 µM as determined through biophysical binding assays [4] [7]. This interaction occurs primarily at the N-terminal domain of ANXA2, a region responsible for membrane association and partner protein recruitment [9].
Under physiological conditions, ANXA2 functions as a membrane-associated scaffolding protein that facilitates the assembly of multiprotein complexes involved in YAP inactivation. Specifically, ANXA2 promotes the phosphorylation and cytoplasmic sequestration of YAP by bridging upstream kinases to the core Hippo pathway components [2]. PY-60 binding induces a conformational change in ANXA2 that disrupts its membrane localization and liberates the ANXA2-YAP complex from the plasma membrane [4] [8]. This delocalization event represents a fundamental mechanism of Hippo pathway disruption, as it prevents the proper spatial organization of signaling components necessary for YAP inactivation. Chemical proteomic studies have confirmed ANXA2 as the primary functional target of PY-60, with minimal off-target binding observed across the proteome [2] [8].
Table 1: Biophysical and Functional Parameters of PY-60-ANXA2 Interaction
Parameter | Value | Experimental Method | Functional Consequence |
---|---|---|---|
Dissociation Constant (Kd) | 1.4 µM | Isothermal titration calorimetry | High-affinity target engagement |
Half-maximal Effective Concentration (EC50) | 1.5-1.6 µM | Luciferase reporter assay | YAP transcriptional activation |
Binding Region | ANXA2 N-terminal domain | Hydrogen-deuterium exchange mass spectrometry | Disruption of membrane localization |
Target Specificity | >100-fold selectivity over other annexins | Chemical proteomic profiling | Precise Hippo pathway modulation |
Yes-associated protein functions as a transcriptional coactivator that lacks intrinsic DNA-binding capability, relying instead on interactions with transcription factors, primarily the Transcriptional Enhanced Associate Domain (TEAD) family members. PY-60-mediated ANXA2 delocalization initiates a cascade of molecular events that culminate in YAP activation. Biochemical analyses demonstrate that PY-60 treatment promotes YAP dephosphorylation at critical serine residues (including Ser127), which are targeted by Large Tumor Suppressor Kinase 1/2 (LATS1/2) in the canonical Hippo pathway [2] [6]. This post-translational modification shift enables YAP nuclear translocation, where it forms an active transcription complex with TEAD proteins [3] [10].
Structural studies reveal that PY-60 binding to ANXA2 liberates a phosphatase-bound form of YAP. Specifically, PY-60 enhances the interaction between ANXA2 and Protein Phosphatase 2 Catalytic Subunit Alpha (PPP2CA), leading to increased YAP dephosphorylation [7]. The nuclear accumulation of YAP following PY-60 treatment dramatically enhances its association with TEAD transcription factors, as evidenced by co-immunoprecipitation assays showing dose-dependent YAP-TEAD complex formation [4]. This complex binds to distal enhancer elements rather than proximal promoter regions, with chromatin immunoprecipitation sequencing (ChIP-seq) analyses revealing that approximately 91% of YAP-TEAD binding occurs at enhancer regions marked by H3K27 acetylation [3].
PY-60 induces a distinctive transcriptional signature characterized by upregulation of YAP target genes involved in proliferation and regeneration. Quantitative PCR analyses demonstrate robust induction of connective tissue growth factor (CTGF), cysteine-rich angiogenic inducer 61 (CYR61), and ankyrin repeat domain 1 (ANKRD1) across multiple human cell lines, including 293A, MCF10A, and HaCaT keratinocytes [4] [5]. The structural basis of PY-60 activity resides in its benzyloxazole and thiazole moieties, which create optimal stereochemical complementarity with the ANXA2 binding interface while maintaining metabolic stability [1] [8].
The membrane association of Annexin A2 is mediated through its interactions with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3). These phospholipids engage the convex surface of ANXA2's C-terminal core domain through electrostatic interactions involving basic residues in loops of annexin repeats [9]. PY-60 functions as a competitive antagonist of these physiological interactions by binding at the phosphoinositide-interacting interface of ANXA2. Surface plasmon resonance experiments demonstrate that PY-60 effectively displaces fluorescently labeled PIP2 from recombinant ANXA2 with an inhibition constant (Ki) of approximately 2.1 µM [4] [8].
The competitive binding dynamics follow a two-step mechanism: initial engagement of PY-60 with the lipid-binding pocket induces conformational changes that reduce ANXA2's membrane affinity, followed by complete dissociation of the ANXA2-YAP complex from the plasma membrane. Molecular dynamics simulations reveal that PY-60 binding increases the solvent-accessible surface area of ANXA2's membrane interaction interface by approximately 40%, explaining its membrane-disruptive effects [8]. This mechanism is supported by cellular imaging studies showing that PY-60 treatment redistributes ANXA2 from the plasma membrane to the cytosol within 15 minutes of exposure [2].
The functional consequence of this competitive displacement is the liberation of YAP from membrane-tethered inhibitory complexes. PY-60 treatment promotes the formation of a soluble ANXA2-YAP complex that facilitates YAP dephosphorylation and nuclear translocation. This process occurs independently of the canonical Hippo kinase cascade, representing a novel mechanism for pharmacological YAP activation [1] [2]. The therapeutic significance of this mechanism is evidenced in regenerative models where PY-60 application promotes actin cytoskeleton remodeling and enhances cellular motility—processes essential for wound healing [8] [9].
Table 2: Transcriptional Effects of PY-60-Mediated YAP Activation
Gene | Function | Fold Induction (PY-60 vs. Control) | Cell Type |
---|---|---|---|
CTGF | Extracellular matrix remodeling, fibroblast proliferation | 8.2 ± 0.7 | 293A |
CYR61 | Angiogenesis, cell adhesion | 6.5 ± 0.9 | MCF10A |
ANKRD1 | Transcriptional regulation, muscle development | 5.8 ± 0.5 | HEK293T |
AREG | Epithelial regeneration, wound healing | 4.3 ± 0.6 | HaCaT |
BIRC5 | Cell survival, inhibition of apoptosis | 3.9 ± 0.4 | H69 |
PY-60 represents a chemically tractable probe for modulating Hippo pathway signaling through targeted disruption of ANXA2-mediated YAP regulation. The molecular insights gained from studying PY-60's mechanism of action illuminate fundamental aspects of Hippo pathway regulation while highlighting the therapeutic potential of ANXA2 as a target for regenerative medicine applications. The compound's ability to precisely manipulate YAP subcellular localization and transcriptional activity establishes it as an invaluable tool for deciphering the complexities of Hippo signaling in physiological and pathological contexts [2] [6] [8].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1